Dihydralazine tartrate

Description

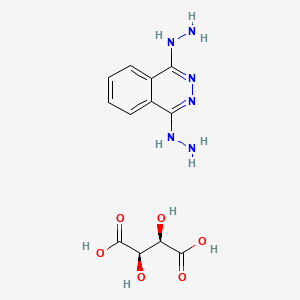

Structure

2D Structure

Properties

CAS No. |

85851-61-2 |

|---|---|

Molecular Formula |

C12H16N6O6 |

Molecular Weight |

340.29 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(4-hydrazinylphthalazin-1-yl)hydrazine |

InChI |

InChI=1S/C8H10N6.C4H6O6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;5-1(3(7)8)2(6)4(9)10/h1-4H,9-10H2,(H,11,13)(H,12,14);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

HLSKIRWZKAEOEB-LREBCSMRSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN)NN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN)NN.C(C(C(=O)O)O)(C(=O)O)O |

Related CAS |

84912-25-4 |

Origin of Product |

United States |

Contextualization Within Hydrazinophthalazine Chemistry Research

The study of Dihydralazine (B103709) is situated within the broader field of hydrazinophthalazine chemistry. This class of compounds is characterized by a phthalazine (B143731) heterocyclic scaffold substituted with one or more hydrazinyl groups. acs.org Hydralazine (B1673433), the parent compound, was one of the first orally available medications developed for hypertension. taylorandfrancis.comwikipedia.org

The core mechanism of action for hydrazinophthalazines like Dihydralazine involves the direct relaxation of arteriolar smooth muscle. patsnap.com This is thought to be achieved by interfering with calcium ion metabolism within the muscle cells, which is crucial for contraction. patsnap.comdroracle.ai By inhibiting calcium movement, these compounds induce vasodilation. patsnap.com Some research also suggests that their effects may be mediated through the stimulation of nitric oxide release, a potent natural vasodilator. patsnap.com

A significant area of research within this chemical class is the investigation of their antioxidant properties. Theoretical studies have explored the radical scavenging behavior of both hydralazine and dihydralazine, suggesting they are potent antioxidants. acs.org Furthermore, research has shown that hydrazinophthalazine drugs can react with and trap lipid peroxidation products like acrolein and crotonaldehyde, which may contribute to their protective effects against cellular toxicity. rsc.org

Scope and Objectives of Contemporary Research on Dihydralazine Tartrate

Established Synthetic Pathways for Dihydralazine Precursors

The synthesis of dihydralazine fundamentally relies on the construction of the phthalazine (B143731) core, for which several established precursors are utilized. A primary and common starting material is phthalic anhydride (B1165640) . The synthesis typically begins with the condensation of phthalic anhydride with hydrazine (B178648) hydrate (B1144303) in a solvent like absolute ethanol (B145695) or acetic acid to form 2,3-dihydrophthalazine-1,4-dione. researchgate.net This intermediate is a crucial building block for subsequent reactions.

To facilitate the introduction of the desired hydrazinyl groups, the dione (B5365651) is often converted into a more reactive precursor. This is achieved by treating 2,3-dihydrophthalazine-1,4-dione with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often at elevated temperatures around 110°C. researchgate.net This reaction yields 1,4-dichlorophthalazine (B42487) , a key intermediate where the chlorine atoms are susceptible to nucleophilic substitution. researchgate.netulb.ac.be

Alternative precursors can also be employed. For instance, o-acylbenzoic acid derivatives can react with various hydrazines in boiling butanol or ethanol to form 2-substituted phthalazinones, which can be further modified. Another route starts from phthalonitrile , which can be reacted with aqueous hydrazine in the presence of urea (B33335) to synthesize 1,4-dihydrazinophthalazine directly.

A synthetic pathway for hydralazine, a closely related compound, starts with the oxidative chlorination of phthalide (B148349) to yield hydroxyphthalide. rsc.org This is then reacted with hydrazine hydrate to form phthalazone, which upon treatment with phosphorus oxychloride gives 1-chlorophthalazine (B19308), the direct precursor to hydralazine. rsc.org A similar logic applies to the disubstituted dihydralazine, starting from precursors that allow for substitution at both the 1 and 4 positions.

Synthesis of Dihydralazine Tartrate: Reaction Kinetics and Yield Optimization in Laboratory Settings

The synthesis of 1,4-dihydrazinophthalazine (the free base of dihydralazine) is most commonly achieved through the reaction of the precursor 1,4-dichlorophthalazine with an excess of hydrazine hydrate . researchgate.net This nucleophilic substitution reaction, where the hydrazinyl group replaces the chlorine atoms, is typically performed by heating the mixture, for instance, by refluxing in ethanol. researchgate.net The reaction of 1-chlorophthalazine with hydrazine hydrate has been described to yield hydralazine in the range of 77-80%. google.com

Optimization of the reaction yield involves controlling several parameters. The ratio of hydrazine to the chlorinated precursor is critical; a large excess of hydrazine is typically used to ensure complete substitution and minimize the formation of partially substituted intermediates, such as 1-chloro-4-hydrazinylphthalazine. researchgate.net The choice of solvent (e.g., ethanol, methanol) and reaction temperature also influences the reaction rate and the formation of by-products. google.comscirp.org For example, one procedure involves heating the reaction mixture to 60–70°C for one hour, followed by cooling to 0–5°C to precipitate the product. google.com

The degradation kinetics of dihydralazine have been studied under various stress conditions, revealing that it follows first-order kinetics. nih.govresearchgate.net Its degradation is most rapid in strongly basic solutions (1 M NaOH) and it is also sensitive to high temperature, humidity, and light. nih.govresearchgate.net This information is crucial for optimizing synthesis and storage conditions to maximize the yield of the pure compound.

To produce This compound , the synthesized dihydralazine free base is reacted with tartaric acid . This is a standard acid-base reaction to form a salt, which often has improved stability and solubility properties compared to the free base. The process generally involves dissolving the dihydralazine base in a suitable solvent, such as aqueous methanol (B129727), and adding a solution of D-(-)-tartaric acid. google.com The resulting tartrate salt then precipitates and can be collected by filtration. google.com Optimizing the purity of the final salt product can involve adjusting the solvent system; for instance, using aqueous methanol has been shown to yield tartrate salts with fewer impurities compared to absolute methanol. google.com

Table 1: Factors Influencing Dihydralazine Synthesis Yield and Purity

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Reactant Ratio | A molar excess of hydrazine hydrate drives the reaction towards complete substitution of both chlorine atoms. | Use a significant excess of hydrazine hydrate to maximize the formation of dihydralazine and minimize mono-substituted impurities. |

| Temperature | Higher temperatures increase the reaction rate but can also promote the formation of degradation products or by-products. | Refluxing in ethanol is common. researchgate.net A controlled temperature of 60-70°C can be used to balance kinetics and by-product formation. google.com |

| Solvent | The solvent must dissolve the reactants and facilitate the reaction. Ethanol is frequently used. researchgate.netscirp.org | Select a solvent in which the product has lower solubility at cooler temperatures to facilitate precipitation and isolation. |

| pH | Dihydralazine is susceptible to degradation in basic conditions. researchgate.net | Maintain controlled pH during workup to prevent degradation of the final product. |

| Purification | Recrystallization of the final product is essential to remove unreacted starting materials and by-products. | Recrystallization from a suitable solvent like a methanol-dioxane mixture or benzene (B151609) has been reported for derivatives. researchgate.net |

Exploration of Novel Synthetic Routes and Analytical Impurity Profiling

While the classical synthesis methods are robust, research continues into novel synthetic routes for phthalazine derivatives, driven by the need for efficiency and greener chemical processes. For related phthalazinone structures, modern palladium-catalyzed three-component cycloaminocarbonylation reactions have been developed, providing an efficient method for synthesis from 2-formylaryl tosylates, hydrazines, and carbon monoxide.

Another reported synthesis route for a complex azide (B81097) derivative of phthalazine involves the reaction of 1,4-dichlorophthalazine with sodium azide. ulb.ac.be This highlights the versatility of the dichlorinated precursor for generating diverse functionalities on the phthalazine core.

Analytical impurity profiling is critical for ensuring the quality and consistency of synthesized this compound. The synthesis process can lead to several potential impurities.

Common Impurities in Dihydralazine Synthesis:

Unreacted Precursors: Residual 1,4-dichlorophthalazine.

Intermediates: 1-chloro-4-hydrazinylphthalazine, resulting from incomplete reaction.

By-products: Phthalazinone, which can form via oxidative deamination or hydrolysis.

Degradation Products: Various products can form if the compound is exposed to light, high temperatures, or non-neutral pH. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) is the predominant technique for the analysis and quantification of dihydralazine and its impurities. nih.govcore.ac.uk Stability-indicating HPLC methods, often using a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, have been developed to separate dihydralazine from its degradation products. nih.govresearchgate.net Detection is typically performed using UV-Vis spectrophotometry. nih.gov For structural elucidation of unknown impurities and degradation products, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are employed. nih.govresearchgate.net

Table 2: Analytical Methods for Impurity Profiling of Dihydralazine

| Analytical Technique | Purpose | Key Findings |

|---|---|---|

| HPLC-UV | Simultaneous determination and quantification of dihydralazine and its degradation products. nih.gov | Enables separation from impurities and process-related substances. Linearity over concentration ranges of 20–120 µg/mL has been demonstrated. nih.gov |

| LC-MS | Identification and characterization of unknown degradation products and impurities. researchgate.net | Allows for the determination of the mass of degradation products, aiding in their structural identification. researchgate.net |

| NMR Spectroscopy | Structural confirmation of the final product and characterization of derivatives. scirp.orgresearchgate.net | Provides detailed structural information, confirming the identity of synthesized compounds. |

| Elemental Analysis | Confirms the elemental composition (C, H, N) of the synthesized compound. researchgate.net | Used to verify the empirical formula of new dihydralazine derivatives. researchgate.net |

Chemical Modifications and Derivatization Strategies for Mechanistic Probes

To investigate the metabolic fate, distribution, and mechanism of action of dihydralazine, isotopically labeled analogues are invaluable tools. The synthesis of such probes involves incorporating a stable or radioactive isotope (e.g., ¹⁴C, ³H, ¹⁵N) into the molecule's structure.

A synthetic strategy for a ¹⁴C-labeled dihydralazine could begin with a commercially available ¹⁴C-labeled precursor, such as ¹⁴C-phthalic anhydride. This labeled starting material would then be carried through the established synthetic pathway described in section 2.1. The resulting dihydralazine would contain the ¹⁴C label within its phthalazine ring system, allowing its journey and transformation within a biological system to be traced using techniques like liquid scintillation counting or accelerator mass spectrometry.

Similarly, ¹⁵N-labeling could be achieved by using ¹⁵N-labeled hydrazine hydrate in the final synthetic step. This would place the label on the key hydrazinyl functional groups, which are known to be sites of metabolic activity, including acetylation and oxidation. epo.org These labeled analogues are crucial for pharmacokinetic studies and for understanding how metabolic differences, such as N-acetyltransferase 2 (NAT2) enzyme polymorphisms, affect the biotransformation of the drug.

Targeted derivatization is a cornerstone of medicinal chemistry used to explore structure-activity relationships (SAR). For dihydralazine, the two reactive hydrazinyl (-NHNH₂) groups serve as primary handles for chemical modification. By synthesizing a library of analogues with varied substituents, researchers can probe how structural changes influence biological activity.

A common derivatization strategy involves the condensation of the hydrazinyl groups with various aldehydes and ketones to form hydrazone (Schiff base) derivatives. scirp.org For example, reacting dihydralazine with different aryl ketones has been used to generate a series of derivatives for pharmacological screening. researchgate.net

Further chemical transformations can be performed on these hydrazones. For instance, reaction with thioglycolic acid can lead to the formation of 4-thiazolidinone (B1220212) rings, introducing a new heterocyclic system to the structure. researchgate.net These modifications systematically alter the molecule's properties, such as its size, lipophilicity, and hydrogen bonding capacity, providing insights into the structural requirements for its biological effects. Studies have explored creating formazans by treating hydrazino derivatives with aryl diazonium chlorides, and α-substituted acetonitriles by reacting with potassium cyanide. researchgate.net These diverse derivatives are then subjected to biological assays to build a comprehensive SAR profile.

Table 3: Examples of Dihydralazine Derivatization for SAR Studies

| Reagent/Reaction Type | Derivative Structure | Purpose of Investigation | Reference |

|---|---|---|---|

| Aryl Ketones | Benzalhydrazino derivatives (Schiff bases) | Serve as intermediates for further cyclization reactions and pharmacological screening. | researchgate.net |

| Thioglycolic Acid | 4-Thiazolidinones | To explore the pharmacological activity of novel heterocyclic systems attached to the phthalazine core. | researchgate.net |

| Aryl Diazonium Chlorides | Formazans | To synthesize and evaluate new classes of dihydralazine derivatives. | researchgate.net |

| 4-Acetylmorpholine | Hydrazone (Schiff base) | To synthesize new derivatives and evaluate their antimicrobial and antioxidant properties. | scirp.org |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools in modern chemical analysis, offering non-destructive and highly sensitive means to probe the molecular structure and properties of substances. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (Infrared and Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal in confirming its identity and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. nih.gov While specific research detailing the complete ¹H and ¹³C NMR spectral data for this compound is not extensively published, the principles of NMR can be applied to predict and interpret its spectral features.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals would provide a map of the proton environments within the dihydralazine and tartrate moieties. For the dihydralazine portion, distinct signals would be expected for the aromatic protons on the phthalazine ring system and the protons of the hydrazine groups. The tartrate counter-ion would exhibit signals corresponding to its methine protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its electronic environment. ceitec.cz For instance, the carbon atoms of the aromatic phthalazine ring would resonate in the downfield region typical for aromatic carbons, while the carbons of the tartrate would appear in a different region of the spectrum. libretexts.org Two-dimensional NMR techniques, such as HSQC and HMBC, could be employed to establish the connectivity between protons and carbons, further confirming the structure of this compound. ceitec.cz The structural elucidation of related hydrazine compounds has been successfully achieved using these NMR techniques, highlighting their applicability to this compound. researchgate.netresearchgate.net

Table 1: Predicted NMR Spectral Features for this compound This table is predictive and based on general principles of NMR spectroscopy.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 8.5 | Multiplet | Aromatic protons (phthalazine ring) |

| ¹H | 4.0 - 5.0 | Singlet/Broad | Hydrazine (-NHNH₂) protons |

| ¹H | 4.3 - 4.5 | Singlet | Methine (CH) protons (tartrate) |

| ¹³C | 110 - 160 | Singlet | Aromatic carbons (phthalazine ring) |

| ¹³C | 70 - 80 | Singlet | Methine (CH) carbons (tartrate) |

| ¹³C | 170 - 180 | Singlet | Carboxyl (COO⁻) carbons (tartrate) |

Note: The actual chemical shifts can be influenced by solvent and concentration.

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In dihydralazine research, MS, particularly when coupled with liquid chromatography (LC-MS), is crucial for the identification of the parent compound, its metabolites, and degradation products. nih.govnih.gov

Electron ionization (EI) mass spectrometry of the related compound hydralazine shows a characteristic fragmentation pattern that can be used for its identification. nist.gov For dihydralazine, tandem mass spectrometry (MS/MS) provides enhanced specificity by fragmenting a selected precursor ion to produce a unique pattern of product ions. ojp.gov This technique is invaluable for confirming the identity of dihydralazine in complex matrices and for elucidating the structures of its degradation products. nih.govresearchgate.net For example, LC-MS/MS methods have been developed to analyze dihydralazine in human plasma, demonstrating excellent sensitivity and selectivity. nih.gov The fragmentation patterns observed in the mass spectra provide critical information about the molecular structure, allowing for the confident identification of the compound and its metabolites. nih.govlibretexts.org

Table 2: Key Mass Spectrometry Data for Dihydralazine Analysis

| Technique | Application | Key Findings | Reference |

| LC-MS | Identification of degradation products | Characterization of dihydralazine degradation products under various stress conditions. | nih.govresearchgate.net |

| HPLC-MS/MS | Quantification in human plasma | Developed and validated a sensitive method for determining dihydralazine levels in plasma. | nih.gov |

| GC-MS | Identification of metabolites | Identification of hydrazine as a metabolite of hydralazine in patient urine. | nih.gov |

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes. renishaw.com These techniques are highly specific and can be used for identification, purity assessment, and the study of polymorphism. americanpharmaceuticalreview.com

The IR spectrum of a molecule reveals the presence of specific functional groups based on their characteristic absorption frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to N-H stretching vibrations of the hydrazine groups, C=N and C=C stretching vibrations of the phthalazine ring, and O-H and C=O stretching vibrations from the tartrate counter-ion. vscht.cz The compatibility of dihydralazine with other substances in a formulation can be confirmed by comparing the FT-IR spectra of the pure drug with that of the formulation. researchgate.net Reference IR spectra for hydralazine hydrochloride are available in pharmacopoeias and serve as a standard for identification. pmda.go.jp

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for analyzing solid-state properties such as polymorphism. pace.edu Different polymorphic forms of a compound will exhibit distinct Raman spectra due to differences in their crystal lattice and molecular conformations. americanpharmaceuticalreview.com While specific Raman studies on this compound are limited, the technique's ability to differentiate between polymorphs makes it a valuable tool in pharmaceutical research to ensure the consistency of the solid form of the drug substance. thermofisher.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N (Phthalazine) | Stretching | 1600 - 1650 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| O-H (Tartrate) | Stretching (broad) | 3200 - 3600 |

| C=O (Tartrate) | Stretching | 1700 - 1750 |

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. ijprajournal.com The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about its electronic structure. iajps.com

Dihydralazine possesses a chromophore in its phthalazine ring system, which gives rise to a characteristic UV absorption spectrum. This property is exploited for its quantification in various analytical methods. nih.govnih.gov The wavelength of maximum absorbance (λmax) for dihydralazine is typically observed around 305 nm. pharmascholars.com This specific absorbance allows for the selective detection and quantification of dihydralazine, even in the presence of other compounds, when coupled with a separation technique like HPLC. nih.govresearchgate.net

UV-Vis spectroscopy is also employed in stability studies to monitor the degradation of dihydralazine under different stress conditions, such as exposure to light, heat, and different pH values. nih.govresearchgate.netresearchgate.net Changes in the UV-Vis spectrum over time can indicate the degradation of the parent compound and the formation of degradation products.

Table 4: UV-Vis Spectroscopic Parameters for Dihydralazine Analysis

| Parameter | Value | Application | Reference |

| λmax | ~305 nm | Quantification, HPLC detection | nih.govpharmascholars.com |

| Linearity Range | 25-150 µg/mL | Quantitative analysis | pharmascholars.com |

| Linearity Range | 20-120 µg/mL | Quantitative analysis | nih.gov |

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis in Research Matrices

Chromatographic techniques are powerful separation methods that are essential for assessing the purity of a compound and for its quantitative analysis in complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dihydralazine, enabling its separation, identification, and quantification with high precision and accuracy. nih.govnih.govresearchgate.netpharmascholars.com Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of dihydralazine in bulk drug and pharmaceutical dosage forms. pharmascholars.com

A typical RP-HPLC method for dihydralazine analysis involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). nih.govpharmascholars.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often employed for its simplicity and robustness. pharmascholars.com

Method validation is a critical aspect of HPLC analysis, ensuring that the method is suitable for its intended purpose. Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), as per the guidelines of the International Council for Harmonisation (ICH). nih.govpharmascholars.com

Table 5: Representative HPLC Method Parameters for Dihydralazine Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Hypersil C18 (150 x 4.6 mm, 5 µm) pharmascholars.com | C18 (125 x 4.0 mm, 5 µm) nih.gov |

| Mobile Phase | Phosphate buffer: Acetonitrile (98:2 v/v) pharmascholars.com | Methanol, acetonitrile, water mixtures were tested nih.gov |

| Flow Rate | 0.8 mL/min pharmascholars.com | Not specified nih.gov |

| Detection | UV at 305 nm pharmascholars.com | UV detection nih.gov |

| Retention Time | 2.75 min pharmascholars.com | Not specified nih.gov |

| Linearity Range | 25-150 µg/mL pharmascholars.com | 20-120 µg/mL nih.gov |

These validated HPLC methods are routinely used in research and quality control laboratories for the purity assessment of dihydralazine raw material and for the quantitative analysis of the drug in various formulations and biological samples. nih.govpharmascholars.com

Gas Chromatography (GC) Applications in Dihydralazine Research

Gas Chromatography (GC) is another technique that has been applied to the analysis of dihydralazine, although it is less common than HPLC due to the low volatility and polar nature of the compound. Direct analysis of dihydralazine by GC is challenging and often requires derivatization to increase its volatility and thermal stability. One approach involves the oxidation of dihydralazine to 1,4-dihydrazinophthalazine, which can then be analyzed by GC.

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are powerful tools for the comprehensive profiling of dihydralazine and its related substances.

LC-MS : Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of dihydralazine. It combines the efficient separation of RP-HPLC with the high sensitivity and selectivity of mass spectrometric detection. LC-MS can provide molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown impurities and degradation products. This technique has been instrumental in identifying process-related impurities and understanding the degradation pathways of dihydralazine.

GC-MS : Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of volatile impurities or for the analysis of dihydralazine following appropriate derivatization. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Electrophoretic Techniques for this compound Analysis

Capillary electrophoresis (CE) has emerged as a viable alternative to HPLC for the analysis of dihydralazine. CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents. A micellar electrokinetic chromatography (MEKC) method, a mode of CE, has been developed for the simultaneous determination of dihydralazine and other cardiovascular drugs. This method utilizes a buffer containing sodium dodecyl sulfate (B86663) (SDS) micelles to achieve separation.

Potentiometric and Colorimetric Methods in Research Characterization

Before the widespread adoption of chromatographic techniques, potentiometric and colorimetric methods were commonly used for the analysis of dihydralazine.

Potentiometric Methods : Potentiometric titrations have been employed for the assay of dihydralazine. These methods typically involve the titration of the drug with a standard solution of a titrant, with the endpoint being determined by measuring the potential change using an ion-selective electrode or a suitable indicator electrode.

Colorimetric Methods : Colorimetric methods for dihydralazine are based on the formation of a colored product through a chemical reaction. The intensity of the color, which is proportional to the concentration of dihydralazine, is then measured using a spectrophotometer. One such method involves the reaction of dihydralazine with p-dimethylaminobenzaldehyde in an acidic medium to form a yellow-colored Schiff base, which is then measured at a specific wavelength.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Potassium Dihydrogen Phosphate |

| Phthalazine |

| Fluorescamine |

| 1,4-dihydrazinophthalazine |

| Sodium dodecyl sulfate |

Stability-Indicating Methods for Research Batch Assessment

The evaluation of a drug substance's stability is a critical component of chemical research and development. Stability-indicating methods are analytical procedures designed to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in a sample over time due to degradation. These methods are also crucial for the separation, detection, and quantification of any degradation products that may form. For the chemical compound this compound, a potent vasodilator, understanding its stability profile is essential for ensuring its quality and integrity in research batches. This involves subjecting the compound to a variety of stress conditions to induce degradation, thereby elucidating its intrinsic stability characteristics.

The development of stability-indicating methods for this compound typically employs chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most prevalent. An effective HPLC method must be able to separate the intact dihydralazine from its degradation products, as well as from any other components in the sample matrix. Validation of such a method in accordance with international guidelines ensures its accuracy, precision, specificity, and robustness.

Forced degradation studies are a cornerstone of this assessment. This compound is intentionally exposed to a range of harsh conditions, including acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress. Research has demonstrated that dihydralazine is susceptible to degradation under several of these conditions. Specifically, it is sensitive to high temperature and humidity, exposure to UV/Vis light, and pH environments of 7 and above. nih.govnih.govapjhs.com Conversely, it has shown resistance to acidic conditions when studied as a single substance. nih.govapjhs.com

The study of degradation kinetics provides quantitative insights into the rate at which a compound degrades under specific environmental conditions. For dihydralazine, research has consistently shown that its degradation follows first-order kinetics. nih.govnih.govapjhs.com This implies that the rate of degradation is directly proportional to the concentration of dihydralazine present.

Kinetic parameters, such as the degradation rate constant (k) and the half-life (t₀.₅), are calculated to provide a detailed understanding of the compound's stability. The rate constant quantifies the speed of the degradation reaction, while the half-life represents the time required for the concentration of dihydralazine to decrease by 50%.

Forced degradation studies have revealed that the stability of dihydralazine is significantly influenced by pH. The most rapid degradation has been observed in strongly alkaline environments, specifically in 1 M sodium hydroxide (B78521) (NaOH). nih.govapjhs.com As the pH decreases, the stability of dihydralazine generally increases, with the compound being relatively stable in acidic media. nih.govapjhs.com

The following table summarizes the kinetic parameters for the degradation of dihydralazine under various pH conditions.

Table 1: Degradation Kinetics of Dihydralazine in Different pH Solutions

| Stress Condition (in solution) | Degradation after 300 min (%) | Linear Equation (y = ax + b) | R² | Rate Constant (k) (s⁻¹) | Half-life (t₀.₅) (h) |

|---|---|---|---|---|---|

| Buffer pH 4 | 5.50 | - | - | - | - |

| Buffer pH 7 | 38.54 | y = -0.0009x + 4.7573 | 0.9897 | 2.07 x 10⁻⁵ | 9.29 |

| Buffer pH 10 | 74.98 | y = -0.0046x + 4.6738 | 0.9829 | 8.29 x 10⁻⁵ | 2.32 |

| 1 M NaOH | 100 | y = -0.0084x + 4.7601 | 0.9754 | 3.18 x 10⁻⁴ | 0.38 |

Data sourced from Gumieniczek et al. (2018). Note: Kinetic parameters were calculated when degradation was at least 30% after 300 minutes.

In addition to hydrolysis, dihydralazine is also susceptible to photodegradation. When exposed to UV/Vis light, the compound degrades, and this degradation is more pronounced at higher light exposures. nih.gov For instance, under a light energy of 18,902 kJ m⁻², the degradation was found to be 2.85%, which increased to 100% at an exposure of 113,412 kJ m⁻². nih.gov

Thermal stress, particularly in the presence of high humidity, also contributes to the degradation of dihydralazine. Studies conducted at 70°C and 80% relative humidity for two months resulted in a 22.00% degradation of the compound. nih.gov

The degradation pathway of dihydralazine is believed to involve the cleavage and modification of its hydrazinophthalazine structure. The specific pathways are influenced by the nature of the stressor.

A crucial aspect of stability-indicating method development is the identification and characterization of the products formed during forced degradation studies. This is essential for understanding the degradation pathways and for ensuring that the analytical method can effectively separate these new chemical entities from the parent compound. The primary techniques used for the structural elucidation of these degradation products are Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS).

LC-MS analysis of dihydralazine samples subjected to various stress conditions has led to the identification of several degradation products. The fragmentation pattern of dihydralazine in the mass spectrometer provides a reference for identifying its degradation products. The fragmentation of dihydralazine has been observed to occur through the loss of a hydrazine group and the breaking of the phenazine (B1670421) ring. nih.gov

Some of the key degradation products of dihydralazine that have been identified are presented in the table below.

Table 2: Identified Forced Degradation Products of Dihydralazine

| Degradation Product | Molecular Weight (m/z) | Stress Condition(s) for Formation | Analytical Method of Identification |

|---|---|---|---|

| (Phenylmethyl)hydrazine | 121.03 | Buffer pH 10, UV/VIS light | LC-MS |

| 1-Hydrazinophthalazine | 161.04 | Buffer pH 10, UV/VIS light | LC-MS |

| 1,4-Dihydrazinylidenophthalazine | 187.04 | 1 M NaOH | LC-MS |

Data sourced from Gumieniczek et al. (2018) and Gumieniczek et al. (2018, RSC Advances).

The formation of these products is consistent with the proposed degradation pathways involving hydrolysis and photolytic reactions affecting the hydrazinyl groups and the phthalazine ring system of the dihydralazine molecule. For example, the presence of 1-hydrazinophthalazine suggests a loss of one of the hydrazine moieties. The identification of these and other degradation products is vital for a comprehensive understanding of the chemical stability of this compound.

Molecular Pharmacology and Mechanistic Investigations in Preclinical Models

Investigations of Molecular Targets and Ligand-Receptor Interactions

Enzyme Inhibition and Activation Studies

Myeloperoxidase (MPO) Inhibition:

Dihydralazine (B103709) has been identified as an inhibitor of myeloperoxidase (MPO), a heme-containing enzyme primarily found in neutrophils. nih.govnih.gov MPO plays a role in the innate immune system. nih.gov Studies have shown that dihydralazine and its parent compound, hydralazine (B1673433), inhibit MPO activity. nih.gov This inhibition is thought to occur through a mechanism-based irreversible process. nih.gov The interaction involves the alteration of the MPO structure by the binding of hydralazine, which can lead to the formation of hydrazone adducts. unc.edu This structural change may be a key factor in triggering an autoimmune response in some individuals. unc.edu

Protocollagen Proline Hydroxylase:

Currently, there is a lack of specific preclinical research data detailing the direct inhibitory or activatory effects of dihydralazine tartrate on protocollagen proline hydroxylase.

Chelation Chemistry and Metal Ion Interactions

The interaction of hydralazine, and by extension dihydralazine, with metal ions is a critical aspect of its molecular behavior. Research has shown that in the presence of metal ions, hydralazine can produce free radical intermediates. nih.gov The binding of hydralazine to nucleic acids is influenced by various metal ions. nih.gov While specific studies on dihydralazine's chelation with Fe2+, Fe3+, and Mn2+ are not extensively detailed in the provided results, the known chemistry of the related compound hydralazine suggests that such interactions are plausible and could influence its biological activities. nih.gov

Cellular Signaling Pathway Modulation

Dihydralazine and its parent compound, hydralazine, have been shown to modulate several cellular signaling pathways. One of the key pathways affected is the Nrf2 signaling pathway. google.com Hydralazine can activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in the cellular response to oxidative stress. google.com This activation can occur through the dissociation of Nrf2 from Keap1 and its subsequent translocation to the nucleus. google.com

Additionally, hydralazine has been found to influence other signaling pathways, including:

eIF2 signaling google.com

Protein ubiquitination google.com

mTOR signaling google.com

Insulin receptor signaling google.com

AMPK signaling google.com

Furthermore, hydralazine has been reported to induce the intrinsic pathway of apoptosis in certain cancer cells. oncotarget.com This is characterized by the activation of Bak, loss of mitochondrial membrane potential, and the generation of reactive oxygen species (ROS). oncotarget.com The compound may also affect the transforming growth factor-β (TGF-β) signaling pathway, which can influence Smad-independent pathways like Erk, SAPK/JNK, and p38 MAPK. cellsignal.com The modulation of Ca2+/cAMP signaling interaction has also been proposed as a mechanism for related compounds. fortunejournals.com

Macromolecular Binding Studies

Binding to DNA and Nucleic Acids

Dihydralazine and hydralazine have been shown to interact with and bind to DNA. nih.govnih.gov Studies using spin-trapping techniques have demonstrated that hydralazine binds strongly to native DNA, with intercalation into the DNA bases being a likely mechanism. nih.gov This binding can lead to DNA damage, including the formation of aldehydes and DNA strand breaks. nih.govoncotarget.com The genotoxicity of both hydralazine and dihydralazine has been observed in mammalian cells and bacteria, with both compounds capable of eliciting DNA repair mechanisms. nih.gov This interaction with DNA is thought to be a factor in the potential carcinogenicity of these compounds. nih.gov

Interaction with Glycosaminoglycans and Other Mucopolysaccharides

Currently, there is a lack of specific preclinical research data detailing the direct interaction of this compound with glycosaminoglycans and other mucopolysaccharides.

Plasma Protein Binding Characteristics in Preclinical Species

The interaction of a drug with plasma proteins is a critical determinant of its pharmacokinetic profile, as only the unbound fraction is generally considered pharmacologically active and available for distribution and clearance. For dihydralazine, preclinical investigations have confirmed its ability to bind to serum proteins. Specifically, studies have identified that dihydralazine binds to the alpha 2-globulin fraction of serum proteins nih.govtandfonline.com. This binding is an important characteristic, as it influences the drug's free concentration in circulation.

While specific quantitative data across a wide range of preclinical species are not extensively detailed in the cited literature, the principle of assessing plasma protein binding is a standard and crucial step in preclinical development sygnaturediscovery.com. Such studies are typically conducted in species like rats, dogs, and mice to allow for appropriate in vitro-in vivo extrapolation and to understand interspecies differences in pharmacokinetics and pharmacodynamics rsc.orgbioivt.comrsc.org. The binding of dihydralazine to proteins like alpha 2-globulin highlights a key interaction that governs its disposition in the body nih.govtandfonline.com.

Table 1: Plasma Protein Binding of Dihydralazine in Preclinical Studies

| Compound | Interacting Protein Class | Implication |

|---|

Cellular and Organ-Level Responses in In Vitro and Ex Vivo Systems

Dihydralazine has been shown to exert a significant inhibitory effect on key biosynthetic pathways, most notably the synthesis of collagen. nih.govtandfonline.com This has been demonstrated in ex vivo organ culture models using chicken embryo tibiae. In this system, the presence of dihydralazine led to a measurable inhibition of collagen biosynthesis nih.govtandfonline.com.

The mechanism underlying this effect is linked to its ability to chelate iron ions, which are essential for the enzymatic processes involved in collagen maturation nih.govtandfonline.com. Beyond collagen, the impact of dihydralazine extends to other macromolecules. Studies have also reported a decreased incorporation of [14C]-D-glucosamine, indicating an inhibitory effect on the synthesis of glycoproteins and/or mucoproteins in the same organ culture system nih.govtandfonline.com.

Table 2: Effects of Dihydralazine on Biosynthetic Processes in Organ Culture

| Biological Process | Model System | Observed Effect | Reference |

|---|---|---|---|

| Collagen Biosynthesis | Chicken Embryo Tibiae | Inhibition | nih.govtandfonline.com |

A primary mechanism through which dihydralazine impacts biosynthetic processes is its modulation of protein hydroxylation. As a chelator of iron ions (Fe2+), dihydralazine interferes with the function of iron-dependent enzymes nih.govtandfonline.com. A key target is protocollagen proline hydroxylase, an enzyme critical for the post-translational hydroxylation of proline residues in protocollagen. This hydroxylation step is essential for the formation of stable, triple-helical collagen fibers nih.govtandfonline.comahajournals.org. In vitro assays have confirmed that dihydralazine inhibits the activity of protocollagen proline hydroxylase, thereby preventing the maturation of collagen nih.govtandfonline.com.

This inhibitory action on hydroxylation is not unique to collagen synthesis. Research on the closely related compound hydralazine has shown it can inhibit the hydroxylation of deoxyhypusine, another post-translational modification, further suggesting that this class of compounds can interfere with multiple cellular hydroxylation reactions nih.gov. Furthermore, studies in human liver microsomes that included comparisons with rat models indicated that dihydralazine metabolism can lead to the mechanism-based inactivation of cytochrome P450 enzymes, such as P450 1A2 and P450 3A4, which are themselves involved in numerous metabolic and cellular functions acs.org.

Table 3: Modulation of Cellular Functions by Dihydralazine

| Cellular Function | Enzyme/Process Affected | Mechanism | Reference |

|---|---|---|---|

| Protein Hydroxylation | Protocollagen Proline Hydroxylase | Inhibition via iron chelation | nih.govtandfonline.com |

Preclinical In Vivo Models for Pharmacological Understanding

A variety of preclinical species have been employed to investigate the pharmacokinetic and pharmacodynamic properties of dihydralazine. Comparative pharmacokinetic studies have been performed in rats, rabbits, and dogs to understand its distribution, metabolism, and excretion nih.gov. These studies have revealed species-dependent differences in clearance and tissue distribution, with high concentrations observed in parenchymal organs and the endothelium in rabbits and dogs nih.gov.

The dog has been evaluated as a model for studying the dose-dependent pharmacokinetics of the related compound hydralazine, showing that it can replicate the saturation of first-pass metabolism seen in humans nih.gov. Rats have been used to study both local and general toxic effects following subcutaneous administration of dihydralazine tandfonline.com. Furthermore, mice have been utilized in models of oxidative stress and in ex vivo lens organ cultures to investigate the effects of the related compound hydralazine on age-related cellular changes mdpi.comaapharma.ca.

Table 4: Preclinical Animal Models Used in Dihydralazine Research

| Animal Model | Area of Investigation | Reference |

|---|---|---|

| Rat | Pharmacokinetics, Toxicology, SSAO Inhibition | tandfonline.comnih.govgoogle.com |

| Rabbit | Pharmacokinetics | nih.gov |

| Dog | Pharmacokinetics | nih.govnih.gov |

| Mouse | Teratogenicity, Oxidative Stress Models | mdpi.comaapharma.ca |

Identifying pharmacodynamic biomarkers is essential for understanding a drug's mechanism of action and for translating preclinical findings to clinical settings. For dihydralazine, one potential biomarker is the inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). In vivo experiments in rats have demonstrated that dihydralazine is a potent inhibitor of SSAO activity google.com. The level of SSAO inhibition could therefore serve as a measurable indicator of the drug's biological effect google.com.

Drawing from research on its analog hydralazine, other potential biomarkers can be proposed. In mouse xenograft models, hydralazine treatment led to changes in tumor energy metabolism, specifically an increase in the ratio of inorganic phosphate (B84403) (Pi) to beta-nucleoside triphosphate (β-NTP), which was detectable by ³¹P magnetic resonance spectroscopy (MRS) ncl.ac.uk. This suggests that metabolic changes measured by non-invasive imaging could serve as pharmacodynamic biomarkers. Similarly, imaging techniques like Positron Emission Tomography (PET) could be used to monitor treatment response ncl.ac.uk. Another established biomarker for DNA double-strand breaks is γH2AX, which could be relevant for assessing the cellular impact of drugs that, like dihydralazine, have complex cellular effects oncotarget.com.

Table 5: Potential Pharmacodynamic Biomarkers for Dihydralazine in Preclinical Species

| Biomarker | Type | Preclinical Model | Method of Detection | Reference |

|---|---|---|---|---|

| SSAO/VAP-1 Inhibition | Enzymatic Activity | Rat | Biochemical Assay | google.com |

| Pi / β-NTP Ratio | Metabolic Marker | Mouse (Tumor Model) | ³¹P Magnetic Resonance Spectroscopy | ncl.ac.uk |

Assessment of Tissue Distribution and Accumulation in Animal Models

The distribution and accumulation of dihydralazine in various tissues have been investigated in several preclinical animal models to understand its pharmacokinetic profile. These studies are crucial for elucidating the compound's sites of action and potential for accumulation in specific organs.

Comparative pharmacokinetic studies have been conducted in rats, rabbits, and dogs. nih.gov Following intravenous administration, dihydralazine showed species-dependent distribution patterns. In rabbits and dogs, high concentrations of the drug were observed in parenchymatous organs and the endothelium of the aorta. nih.gov In contrast, skeletal and heart muscles were found to belong to the central compartment. nih.gov Studies on the related compound, hydralazine, in rats have shown the highest concentrations in the kidneys, plasma, and liver, with lower levels detected in the brain, lungs, muscle, heart, and fat. medcentral.com Autoradiography studies also indicate a high affinity of hydralazine for arterial walls. medcentral.com

The biliary excretion of dihydralazine was found to be low in rabbits. nih.gov However, in dogs, the drug accumulated significantly in the bile, with bile-to-serum concentration ratios ranging from 19 to 390. nih.gov Further research in rats has indicated that subcutaneous injections of dihydralazine can lead to both local and general toxic effects, implying systemic distribution. nih.gov Mechanistic studies have also shown that dihydralazine binds to DNA and acid mucopolysaccharides (glycosaminoglycans), forming insoluble complexes, which could contribute to its tissue retention. nih.gov

The following tables summarize key findings from preclinical studies on the tissue distribution of dihydralazine.

Table 1: Relative Tissue Distribution of Dihydralazine in Animal Models

| Species | High Concentration Tissues | Tissues in Central Compartment | Low Concentration Tissues (related compound, Hydralazine) |

| Rabbit | Parenchymatous Organs, Aortic Endothelium nih.gov | Skeletal Muscle, Heart Muscle nih.gov | N/A |

| Dog | Parenchymatous Organs, Aortic Endothelium nih.gov | Skeletal Muscle, Heart Muscle nih.gov | N/A |

| Rat | Kidneys, Liver (related compound, Hydralazine) medcentral.com | N/A | Brain, Lungs, Muscle, Heart, Fat (related compound, Hydralazine) medcentral.com |

This table provides a qualitative summary of dihydralazine concentration in various tissues as reported in preclinical studies. N/A indicates that specific data was not available in the cited sources.

Table 2: Species-Specific Pharmacokinetic Parameters for Dihydralazine

| Species | Key Pharmacokinetic Findings | Citation |

| Rabbit | - Two-phase distribution with half-lives of 0.25-0.4 min and 1.0-2.0 min. - Highest relative clearance. - Low biliary excretion. | nih.gov |

| Dog | - Two-phase distribution with half-lives of 0.25-0.4 min and 1.0-2.0 min. - Lowest relative clearance. - Significant accumulation in bile (bile/serum ratio: 19-390). | nih.gov |

| Rat | - Intermediate relative clearance (between rabbit and dog). - Subcutaneous injection produced local and general toxic effects. | nih.govnih.gov |

This interactive table details species-dependent differences in the pharmacokinetics of dihydralazine observed in animal models.

Structure Activity Relationships Sar and Computational Chemistry

Elucidation of Structural Determinants for Biological Activity

Dihydralazine (B103709) belongs to the hydrazinophthalazine chemical class, a group of compounds known for their antihypertensive properties. wikipedia.orgwikipedia.org The core structure consists of a phthalazine (B143731) ring system substituted with two hydrazine (B178648) groups. This chemical architecture is fundamental to its primary mechanism of action as a direct-acting smooth muscle relaxant, which leads to vasodilation, particularly in resistance arterioles. wikipedia.orgpatsnap.comwikipedia.org The vasodilatory effect is believed to be mediated through the inhibition of inositol (B14025) trisphosphate-induced calcium (Ca2+) release from the sarcoplasmic reticulum in arterial smooth muscle cells. wikipedia.org Additionally, some evidence suggests it may stimulate the release of nitric oxide, a potent vasodilator. patsnap.com

The hydrazine groups are critical structural determinants of dihydralazine's biological activity and metabolic profile. The presence of these groups allows the molecule to undergo polymorphic N-acetylation, a key metabolic pathway. taylorandfrancis.com This process can be influenced by an individual's genetic makeup, specifically their acetylator status, although for dihydralazine, the differences in half-life between different phenotypes are not significant. taylorandfrancis.com

Beyond its cardiovascular effects, the hydrazinophthalazine structure is also responsible for another significant biological activity: the inhibition of DNA methyltransferases (DNMTs). nih.gov This has led to the investigation of its parent compound, hydralazine (B1673433), as a potential anticancer agent due to its ability to reactivate tumor suppressor genes silenced by DNA methylation. nih.govbenthamdirect.comnih.gov The hydrazine moiety is crucial for this inhibitory action.

Molecular modeling studies on the related compound hydralazine suggest that substitution on the phthalazine ring could modulate its activity. For instance, adding a phenyl group at the C4 position has been predicted to improve binding affinity with DNMT1. researchgate.net This highlights that both the hydrazino groups and the phthalazine scaffold are key determinants of its biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Dihydralazine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For antihypertensive agents, QSAR studies can help identify the key physicochemical properties required for a molecule to interact with its target and exert its therapeutic effect. nih.gov

However, the application of QSAR specifically to dihydralazine and its analogues is not widely reported in scientific literature. For the related activity of DNMT inhibition, it has been noted that robust and predictive QSAR models are uncommon. researchgate.net The primary reason cited for this is the high inter-assay variability and poor reproducibility in the biological assays used to measure DNMT inhibition. researchgate.net Consequently, other computational methods like pharmacophore modeling and structure-based techniques have become the preferred approaches for the analysis and identification of new DNMT inhibitors. researchgate.net

While specific QSAR models for dihydralazine are scarce, general QSAR studies on other classes of antihypertensive drugs, such as imidazoline (B1206853) receptor ligands, have identified important molecular descriptors. These often include parameters related to lipophilicity (e.g., distribution coefficient), electronic properties (e.g., partial atomic charges), and steric factors (e.g., molar refractivity), which collectively influence a ligand's ability to bind to its receptor. nih.gov Such principles would theoretically apply to the optimization of dihydralazine analogues as well.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into how a ligand, such as dihydralazine, interacts with its protein target at an atomic level. nih.govyoutube.comdovepress.com These methods predict the binding pose, affinity, and stability of the ligand-receptor complex. ijsdr.org

The interaction of the closely related compound hydralazine with human DNA methyltransferase 1 (DNMT1) has been the subject of such computational studies. nih.gov A binding model for hydralazine with a homology model of human DNMT was developed using automated molecular docking and further refined with molecular dynamics simulations. nih.gov

Key findings from these simulations revealed that the inhibitory activity of hydralazine could be explained by its interactions within the enzyme's binding pocket, which were similar to those of substrate-like analogues. nih.gov The modeling identified a complex network of hydrogen bonds with specific amino acid residues, namely arginine and glutamic acid, which are known to be crucial for the mechanism of DNA methylation. nih.gov Docking studies also showed that hydralazine interacts with Lys162 and Arg165 residues at the DNMT pocket. nih.gov These computational findings provide a molecular-level rationale for the DNMT-inhibiting activity of hydrazinophthalazines and are valuable for guiding the rational design of novel inhibitors. nih.gov

The stability and conformational changes of ligand-protein complexes predicted by docking are often further assessed using MD simulations, which simulate the movement of atoms over time, providing a more dynamic and realistic view of the molecular interactions. dovepress.comresearcher.lifenih.govresearchgate.net

Table 1: Key Amino Acid Interactions for Hydralazine with DNMT1 This table is based on data for the closely related compound hydralazine.

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Arginine (Arg) | Hydrogen Bond | nih.gov |

| Glutamic Acid (Glu) | Hydrogen Bond | nih.gov |

| Lysine (Lys162) | Not specified | nih.gov |

Pharmacophore Modeling and De Novo Drug Design Approaches

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govmdpi.comsemanticscholar.org A pharmacophore model serves as a 3D template for screening large compound libraries to find new molecules with potential activity. nih.gov

For the DNA methyltransferase (DNMT) inhibitory activity of the hydrazinophthalazine class, pharmacophore modeling has been highlighted as a preferred computational strategy over QSAR due to challenges with biological assay reproducibility. researchgate.net Structure-based pharmacophore models have been developed based on docking studies of known DNMT1 inhibitors. researchgate.net These models suggest key interactions within the catalytic binding site, providing a blueprint for the design of new inhibitors. researchgate.net The inhibitory action of hydralazine, and by extension dihydralazine, can be rationalized by its ability to match the key features of such a pharmacophore, which includes hydrogen bond donors and acceptors positioned to interact with key residues in the DNMT1 binding pocket. nih.gov

The insights gained from these models can be applied to de novo drug design, an approach where novel molecular structures are created from scratch with the aim of fitting the pharmacophore and binding tightly to the target. For instance, based on the binding mode of hydralazine, molecular modeling has suggested that adding specific substituents at certain positions on the phthalazine ring could enhance binding affinity to DNMT1. researchgate.net This demonstrates how computational approaches can guide the synthesis of next-generation compounds with potentially improved potency.

In Silico Prediction of Metabolism and Interaction Profiles

In silico methods are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, including their potential for drug-drug interactions (DDIs). mdpi.com The primary enzymes responsible for phase I metabolism of many drugs are the cytochrome P450 (CYP) isoenzymes, and predicting interactions with these enzymes is a major focus of computational toxicology. nih.govnih.govbenthamscience.comresearchgate.net

The metabolism of dihydralazine is complex and results in several types of products. Studies in humans have identified metabolites arising from acetylation, oxidation, and the formation of hydrazones. nih.govnih.gov Primary acetylated and oxidized metabolites have been identified as major products. nih.gov

Given that CYP enzymes are central to the metabolism of many drugs, there is a high potential for DDIs. mdpi.com Computational models, including QSAR and machine learning approaches, are developed to predict whether a compound will act as an inhibitor or an inducer of specific CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4). nih.govmdpi.com

The DrugBank database provides an extensive list of predicted interactions for dihydralazine based on its known metabolic pathways. drugbank.com These in silico predictions suggest that the metabolism of dihydralazine can be altered by a wide range of other compounds.

Table 2: Predicted Drug-Drug Interactions Involving Dihydralazine Metabolism

| Interacting Drug | Predicted Effect on Dihydralazine | Reference |

|---|---|---|

| Carbamazepine | Metabolism can be increased | drugbank.com |

| Atazanavir | Metabolism can be decreased | drugbank.com |

| Curcumin | Metabolism can be decreased | drugbank.com |

| Efavirenz | Metabolism can be decreased | drugbank.com |

| Adalimumab | Metabolism can be increased | drugbank.com |

| Albendazole | Metabolism can be increased | drugbank.com |

| Armodafinil | Metabolism can be increased | drugbank.com |

These predictions are crucial in the early stages of drug development to flag potential safety concerns and guide clinical studies. mdpi.com

Metabolic Pathways and Biotransformation in Research Contexts

Identification of Metabolic Pathways in Preclinical Species

While specific and detailed metabolic pathway studies exclusively for dihydralazine (B103709) in preclinical species are limited in publicly available literature, significant insights can be drawn from research on the closely related compound, hydralazine (B1673433). In preclinical models, such as rats, hydralazine undergoes extensive metabolism.

The primary metabolic pathways for hydralazine, and likely by extension for dihydralazine, include:

N-acetylation: This is a major pathway, leading to the formation of an N-acetylated metabolite. This reaction is catalyzed by N-acetyltransferase enzymes.

Oxidation: Hydroxylation of the aromatic ring and oxidation of the hydrazine (B178648) group are significant routes. This leads to the formation of various oxidized metabolites.

Conjugation: Metabolites can undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion.

Hydrazone Formation: The hydrazine moiety can react with endogenous keto acids, like pyruvic acid, to form hydrazone conjugates.

In rats, hydralazine is extensively metabolized, with very little of the unchanged drug being excreted in the urine. The metabolic profile in rats is qualitatively similar but quantitatively different from that observed in humans.

Characterization of Metabolites and Enzyme Systems Involved (e.g., Acetylation Polymorphism)

The metabolism of dihydralazine and related hydrazine compounds is significantly influenced by genetic polymorphism, particularly in the N-acetyltransferase 2 (NAT2) enzyme. This enzyme exhibits variable activity in the population, leading to different "acetylator" phenotypes: slow, intermediate, and fast.

Key Metabolites and Enzymes:

N-acetyltransferase 2 (NAT2): This is the primary enzyme responsible for the N-acetylation of hydralazine and is presumed to be for dihydralazine as well. The rate of this metabolic step is dependent on the individual's NAT2 genotype. clinpgx.org Slow acetylators have a reduced capacity to metabolize these drugs via acetylation, which can lead to higher plasma concentrations of the parent compound.

Cytochrome P450 (CYP) Enzymes: Oxidative metabolism of these compounds is mediated by the CYP enzyme system. Specific isozymes, such as CYP1A2 and CYP3A4, have been implicated in the biotransformation of dihydralazine. taylorandfrancis.comacs.org

Major Metabolites (inferred from hydralazine):

Acetylated derivatives: The product of NAT2-mediated acetylation.

Oxidized derivatives: Resulting from CYP450 activity.

Hydrazones: Formed by non-enzymatic condensation with endogenous compounds.

Animal models, including rabbits, mice, and hamsters, have been used to study acetylation polymorphism. ahajournals.org These models have been instrumental in understanding how genetic differences in N-acetyltransferase activity can affect the metabolism and disposition of hydrazine drugs. ahajournals.org

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro systems, such as liver microsomes and hepatocytes, are valuable tools for investigating the metabolic stability of compounds and identifying the enzymes involved in their metabolism.

Studies using rat and human liver microsomes have been crucial in understanding the role of CYP enzymes in the biotransformation of dihydralazine. Research has shown that dihydralazine can be metabolically activated by these microsomal enzymes.

Key Findings from In Vitro Studies:

Rat Liver Microsomes: Incubation of dihydralazine with rat liver microsomes in the presence of NADPH leads to the time-dependent inactivation of several CYP enzymes, including CYP1A2, CYP2C11, and CYP3A. nih.gov This indicates that dihydralazine is converted to a reactive metabolite that binds to and inhibits these enzymes.

Human Liver Microsomes: Similar studies with human liver microsomes have demonstrated that dihydralazine is a mechanism-based inactivator of CYP1A2 and CYP3A4. acs.org This means that the drug is converted by these enzymes into a metabolite that irreversibly inactivates them. The inactivation of P450s 1A2 and 3A4 followed pseudo-first-order kinetics and was saturable with increasing concentrations of dihydralazine. acs.org

These in vitro findings highlight the potential for dihydralazine to be involved in drug-drug interactions through its effects on major drug-metabolizing enzymes.

Induction and Inhibition of Metabolic Enzymes by Dihydralazine Tartrate

Dihydralazine has been shown to be an inhibitor of certain metabolic enzymes, particularly cytochrome P450 isozymes. This inhibition is mechanism-based, meaning it occurs after the metabolic activation of dihydralazine by the enzyme itself.

Inhibition of Cytochrome P450 Enzymes:

CYP1A2: Dihydralazine is a known mechanism-based inactivator of CYP1A2 in both rat and human liver microsomes. acs.orgnih.gov This inactivation is time-dependent and requires the presence of NADPH, confirming that it is a result of metabolic activation.

CYP3A4: In human liver microsomes, dihydralazine also causes a time-dependent loss of testosterone (B1683101) 6β-hydroxylase activity, a marker for CYP3A4 activity. acs.org

CYP2C11: In rat liver microsomes, dihydralazine has been shown to inactivate CYP2C11. nih.gov

There is limited evidence to suggest that dihydralazine is a significant inducer of metabolic enzymes. Its primary interaction with these enzyme systems appears to be inhibitory. The inactivation of these key CYP enzymes by dihydralazine suggests that it could alter the metabolism of other drugs that are substrates for these enzymes, potentially leading to clinically significant drug interactions.

Interactive Data Tables

Table 1: Cytochrome P450 Enzymes Inhibited by Dihydralazine in Preclinical In Vitro Models

| Enzyme | Species | In Vitro System | Effect | Reference |

|---|---|---|---|---|

| CYP1A2 | Rat | Liver Microsomes | Mechanism-based inactivation | nih.gov |

| CYP2C11 | Rat | Liver Microsomes | Inactivation | nih.gov |

| CYP3A | Rat | Liver Microsomes | Inactivation | nih.gov |

| CYP1A2 | Human | Liver Microsomes | Mechanism-based inactivation | acs.org |

| CYP3A4 | Human | Liver Microsomes | Mechanism-based inactivation | acs.org |

Interactions with Other Chemical Entities and Biological Systems in Research

Chemical Compatibility Studies with Other Active Pharmaceutical Ingredients (APIs)

Chemical compatibility is a critical factor in the development of combination drug products. Studies involving dihydralazine (B103709) have revealed significant interactions with certain other APIs, particularly under stress conditions. When dihydralazine is formulated in a binary solid mixture with the diuretic hydrochlorothiazide (B1673439), a mutual acceleration of degradation is observed. taylorandfrancis.com

Forced degradation studies, which subject the compounds to stressors like high temperature and humidity, show that the presence of hydrochlorothiazide increases the degradation of dihydralazine. taylorandfrancis.com Conversely, dihydralazine also accelerates the degradation of hydrochlorothiazide. taylorandfrancis.com This incompatibility is further evidenced by the appearance of additional degradation products that are not present when the drugs are stressed individually. nih.gov For instance, in a binary mixture, the formation of 2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1,4-trioxide was identified, confirming a direct interaction between dihydralazine and hydrochlorothiazide under stress. nih.gov These findings underscore the need for careful formulation strategies to ensure the stability of combination products containing dihydralazine.

Influence on Degradation Kinetics of Co-formulated Compounds (e.g., Hydrochlorothiazide)

The degradation of both dihydralazine and hydrochlorothiazide, whether alone or in a mixture, has been shown to follow first-order kinetics. nih.govnih.gov However, the rate of degradation is significantly influenced when the two are combined. In a solid-state mixture subjected to a temperature of 70°C and 80% relative humidity for two months, the degradation of dihydralazine increased from 22.01% (when stored alone) to 29.70%. taylorandfrancis.com Under the same conditions, hydrochlorothiazide degradation increased from 12.83% to 17.72% in the presence of dihydralazine. taylorandfrancis.com

This mutual influence on stability suggests a chemical interaction that lowers the activation energy required for degradation pathways. taylorandfrancis.com Furthermore, the degradation profile of dihydralazine changes in the presence of hydrochlorothiazide. While dihydralazine alone is resistant to acidic conditions, it becomes sensitive to acid when mixed with hydrochlorothiazide, with degradation being 5 to 15 times higher under certain stress conditions compared to when it is stressed alone. taylorandfrancis.comnih.gov

| Compound | Degradation (%) Alone | Degradation (%) in Mixture | Change in Degradation |

|---|---|---|---|

| Dihydralazine | 22.01 | 29.70 | +7.69 |

| Hydrochlorothiazide | 12.83 | 17.72 | +4.89 |

Biochemical Interactions Affecting Enzyme Activities or Receptor Responses

Dihydralazine's interactions extend to biological macromolecules, where it can modulate the function of enzymes and receptors. A notable area of research has been its effect on enzymes involved in inflammatory and oxidative processes.

Enzyme Activities: In vitro studies have demonstrated that dihydralazine is a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress. nih.gov The inhibitory potency depends on the assay system used. In a 4-aminoantipyrin system, dihydralazine inhibited MPO with an inhibition constant (Ki) of 4 µM. nih.gov In a 2,2'-azino-bis-3-ethyl-benzothiazoline-6-sulphonic acid (ABTS) based system, the Ki-value was found to be 1.4 µM. nih.gov In contrast, dihydralazine did not show an inhibitory effect on elastase enzyme activity, although its analog hydralazine (B1673433) was found to bind to elastase. nih.gov Additionally, dihydralazine is known to be metabolized by cytochrome P450-dependent mixed-function oxidases, which can convert it into reactive metabolites capable of binding to proteins and forming neoantigens. nih.gov

| Enzyme | Assay System | Inhibition Constant (Ki) |

|---|---|---|

| Myeloperoxidase | 4-aminoantipyrin | 4 µM |

| Myeloperoxidase | ABTS | 1.4 µM |

Receptor Responses: The primary pharmacological effect of dihydralazine's close analog, hydralazine, is vasodilation, which is understood to be mediated by its influence on intracellular calcium signaling in vascular smooth muscle cells. Research suggests that hydralazine's main action is to inhibit the inositol (B14025) 1,4,5-trisphosphate (IP3)-induced release of calcium (Ca2+) from the sarcoplasmic reticulum. nih.gov By blocking the IP3 receptor channels, it prevents the rise in cytosolic Ca2+ that is necessary to maintain muscle contraction, leading to vasodilation. nih.gov

Modulatory Effects on Transport Systems in Research Models

While direct studies on dihydralazine tartrate's effect on specific drug transport systems are limited, research on its close analog, hydralazine, provides insights into potential indirect interactions. In vitro studies using a model of the blood-brain barrier have shown that hydralazine can act as a hypoxia-mimicking agent. nih.gov This induced hypoxic stress was found to increase the expression and activity of key efflux transporters, namely P-glycoprotein (Pgp) and Multidrug Resistance-Associated Protein 1 (MRP-1). nih.gov This suggests that, rather than acting as a direct substrate or inhibitor, the compound can indirectly modulate the function of these transport proteins by initiating a cellular stress response. nih.gov This mechanism could have implications for the disposition of other drugs that are substrates of Pgp or MRP-1 in specific cellular environments.

Emerging Research Directions and Future Perspectives

Application of Advanced Methodologies in Dihydralazine (B103709) Tartrate Research

The study of dihydralazine, a reactive and sensitive substance, has been significantly enhanced by the development of advanced analytical methodologies. One of the key advancements is the use of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers superior sensitivity and selectivity compared to previous methods, allowing for a more straightforward sample preparation process, such as protein precipitation. nih.gov

The inherent reactivity of hydrazines, which are often used for derivatization of aldehydes and ketones, presents a challenge in their analysis. However, specific protocols have been developed to preserve dihydralazine in biological samples like whole blood and human plasma. These methods involve the use of stabilizing agents such as 1,4-dithiothreitol (DTT) and maintaining cooled conditions to prevent decomposition or conversion of the compound. nih.gov

The validation of these HPLC-MS/MS methods has demonstrated high precision and accuracy, enabling the reliable quantification of dihydralazine in a range of 0.500-302 ng/mL in human plasma. nih.gov The table below summarizes the inter-batch precision and accuracy of Quality Control (QC) samples from a validation study.

| QC Level | Concentration (ng/mL) | Precision (CV %) | Accuracy (%) |

| LLOQ | 0.500 | 7.17 | 106.4 |

| QC-A | 1.34 | 7.66 | 103.2 |

| QC-B | 18.2 | 7.86 | 101.3 |

| QC-C | 258 | 9.73 | 98.3 |

| Data sourced from a study on HPLC-MS/MS method development for dihydralazine. nih.gov |

Other advanced analytical methods that have been developed for the determination of dihydralazine include spectrophotometry after derivatization with 2-hydroxy-1-naphthaldehyde (B42665) and a novel flow-injection chemiluminescence (CL) method. researchgate.net The chemiluminescence method is based on the enhancement of the reaction between luminol (B1675438) and diperiodatocuprate in an alkaline medium by dihydralazine sulfate (B86663). researchgate.net

Potential for Repositioning and Novel Research Applications in Non-Clinical Fields

Drug repositioning, the process of identifying new uses for existing drugs, offers a promising strategy for accelerating the development of new therapies. nih.govnih.gov This approach is particularly relevant for established drugs like dihydralazine, where a significant amount of information on their pharmacology and safety is already available. researchgate.net

While dihydralazine has traditionally been used as an antihypertensive agent, its close analogue, hydralazine (B1673433), has shown potential in other therapeutic areas, including neurology, oncology, nephrology, and gynecology. nih.gov Research into hydralazine and its hydrazonic derivatives has revealed a wide range of biological activities, suggesting that a similar potential may exist for dihydralazine. nih.gov The investigation into the structure-activity relationship of these compounds could lead to the development of more effective therapies. nih.gov

The concept of drug repositioning is gaining traction as a more efficient and cost-effective alternative to traditional de novo drug discovery. metaphacts.com By bypassing some of the early stages of drug development, repositioning can significantly reduce the time and risk associated with bringing a new treatment to market. researchgate.net The growing number of successful drug repositioning stories highlights the potential of this approach. researchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding